molecular formula C13H24O2Si2 B14608881 1,2-Benzenediol, 4-methyl, bis-TMS CAS No. 58048-03-6

1,2-Benzenediol, 4-methyl, bis-TMS

Cat. No.: B14608881
CAS No.: 58048-03-6
M. Wt: 268.50 g/mol
InChI Key: OZIRHEHKTRSGJX-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-methyl, bis-TMS, also known as 4-Methylcatechol bis(trimethylsilyl) ether, is an organic compound with the molecular formula C7H8O2. It is a derivative of catechol, where the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediol, 4-methyl, bis-TMS can be synthesized through the silylation of 4-methylcatechol. The reaction involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature and yields the bis-TMS derivative.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-methyl, bis-TMS undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The TMS groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the TMS groups.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted catechols

Scientific Research Applications

1,2-Benzenediol, 4-methyl, bis-TMS has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for catechols.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-methyl, bis-TMS involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

1,2-Benzenediol, 4-methyl, bis-TMS can be compared with other similar compounds such as:

    4-Methylcatechol: The parent compound without the TMS groups.

    1,2-Benzenediol, bis-TMS: A similar compound without the methyl group.

    1,4-Benzenediol, 2-methyl: Another methylated catechol derivative.

The uniqueness of this compound lies in its specific substitution pattern and the presence of TMS groups, which provide distinct chemical properties and reactivity.

Properties

CAS No.

58048-03-6

Molecular Formula

C13H24O2Si2

Molecular Weight

268.50 g/mol

IUPAC Name

trimethyl-(4-methyl-2-trimethylsilyloxyphenoxy)silane

InChI

InChI=1S/C13H24O2Si2/c1-11-8-9-12(14-16(2,3)4)13(10-11)15-17(5,6)7/h8-10H,1-7H3

InChI Key

OZIRHEHKTRSGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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